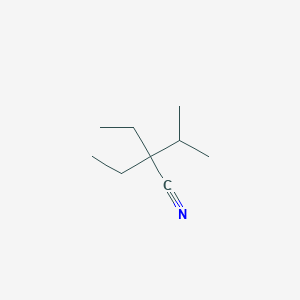
2,2-Diethyl-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-3-methylbutanenitrile is an organic compound with the molecular formula C9H17N It is a branched nitrile, characterized by the presence of a nitrile group (-CN) attached to a carbon atom that is part of a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diethyl-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the alkylation of a suitable nitrile precursor with an appropriate alkyl halide. For example, the reaction of 2,2-diethylbutanenitrile with methyl iodide in the presence of a strong base such as sodium hydride can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the use of catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-3-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2,2-Diethyl-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-3-methylbutanenitrile depends on the specific reaction it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of hydrogen atoms. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diethylbutanenitrile
- 3-Methylbutanenitrile
- 2-Methylbutanenitrile
Uniqueness
2,2-Diethyl-3-methylbutanenitrile is unique due to its specific branching pattern and the presence of both ethyl and methyl groups on the same carbon atom. This structural feature can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar nitriles.
Properties
CAS No. |
61415-94-9 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,2-diethyl-3-methylbutanenitrile |
InChI |
InChI=1S/C9H17N/c1-5-9(6-2,7-10)8(3)4/h8H,5-6H2,1-4H3 |
InChI Key |
KIYAUQGRULBZTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















